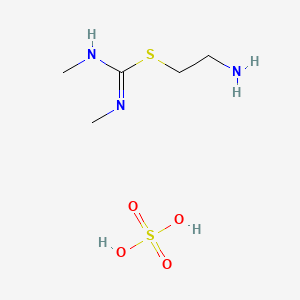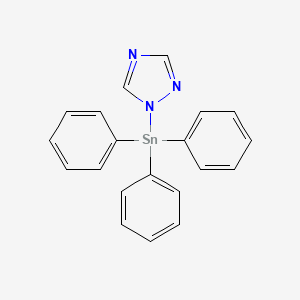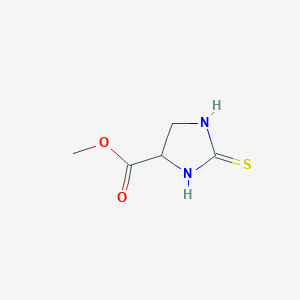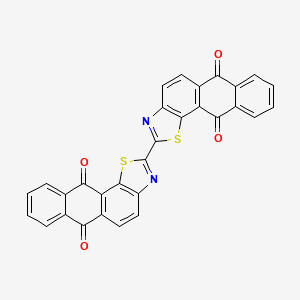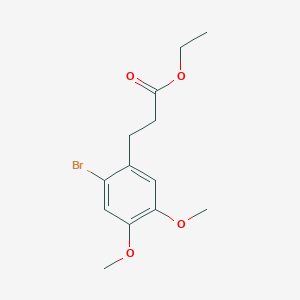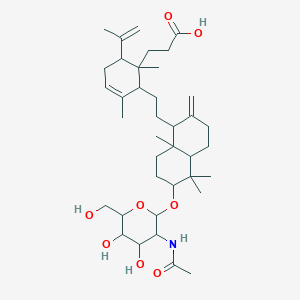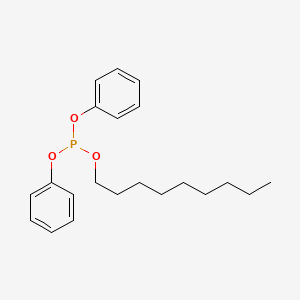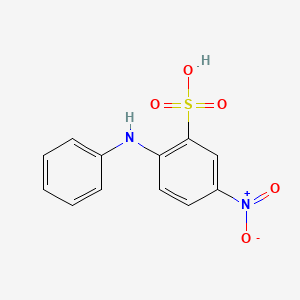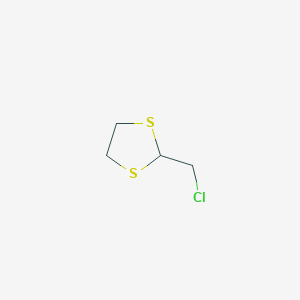
2-Chloromethyl-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloromethyl-1,3-dithiolane is an organosulfur compound with the molecular formula C4H7ClS2. It is a five-membered heterocyclic compound containing two sulfur atoms and one chlorine atom attached to a methylene group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloromethyl-1,3-dithiolane can be synthesized through the reaction of 1,2-ethanedithiol with chloroacetaldehyde dimethyl acetal in the presence of concentrated hydrochloric acid. The reaction is typically carried out in a three-necked round-bottomed flask equipped with a dropping funnel and magnetic stirrer. The mixture is cooled to 0°C, and the chloroacetaldehyde dimethyl acetal is added dropwise over two hours. After stirring at room temperature for an additional three hours, the reaction mixture is partitioned between dichloromethane and water. The organic phase is separated, washed, and dried to obtain the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial applications. The use of standard organic synthesis equipment and reagents makes it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloromethyl-1,3-dithiolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding dithiolane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like primary amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted dithiolane derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced dithiolane derivatives.
Aplicaciones Científicas De Investigación
2-Chloromethyl-1,3-dithiolane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds.
Insecticides: Derivatives of 1,3-dithiolane have been studied for their insecticidal properties.
Polymer Chemistry: Used in the synthesis of functional polymers and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloromethyl-1,3-dithiolane involves its reactivity towards nucleophiles and electrophiles. The chlorine atom can be readily displaced by nucleophiles, leading to the formation of various substituted derivatives. The sulfur atoms in the dithiolane ring can participate in redox reactions, making the compound versatile in different chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiolane: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
1,3-Dithiane: Contains an additional carbon atom in the ring, altering its chemical properties.
2-Methylene-1,3-dithiolane: Contains a methylene group instead of a chloromethyl group, affecting its reactivity
Uniqueness
2-Chloromethyl-1,3-dithiolane is unique due to the presence of the chloromethyl group, which enhances its reactivity towards nucleophiles and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
86147-22-0 |
|---|---|
Fórmula molecular |
C4H7ClS2 |
Peso molecular |
154.7 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1,3-dithiolane |
InChI |
InChI=1S/C4H7ClS2/c5-3-4-6-1-2-7-4/h4H,1-3H2 |
Clave InChI |
HZXIGTCQJZOQFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(S1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



